Corrosion Inhibition: Chain Length-Driven Superiority of C12 Amine Over C6 Analog
In a direct comparative study investigating mild steel corrosion inhibition in hydrochloric acid at 298 K, dodecylamine (the free base form of laurylamine hydrochloride) demonstrated significantly higher inhibition effectiveness than the shorter-chain analog hexylamine across all tested concentrations from 1 × 10⁻⁶ to 1.0 M [1]. This establishes that the C12 chain length of laurylamine hydrochloride provides quantifiably superior corrosion protection compared to shorter-chain alkylamines, which is directly attributable to enhanced surface adsorption driven by increased hydrophobicity and molecular projected area [1].
| Evidence Dimension | Corrosion inhibition effectiveness (relative performance ranking) |
|---|---|
| Target Compound Data | Dodecylamine (free base of laurylamine hydrochloride) – Higher effectiveness across all tested concentrations (1 × 10⁻⁶ to 1.0 M) |
| Comparator Or Baseline | Hexylamine (C6 alkylamine) – Lower effectiveness across all tested concentrations |
| Quantified Difference | Dodecylamine showed higher effectiveness than hexylamine for any given inhibitor concentration; inhibition mechanism followed substitutional adsorption with one inhibitor molecule replacing three water molecules on the steel surface |
| Conditions | Mild steel in hydrochloric acid; temperature: 298 K; inhibitor concentration range: 1 × 10⁻⁶ to 1.0 M; analyzed via Flory–Huggins, Dhar–Flory–Huggins, and Bockris–Swinkels isotherms |
Why This Matters
For procurement decisions in corrosion inhibitor formulation, the C12 chain length of laurylamine hydrochloride delivers quantifiably higher inhibition efficiency per unit concentration than shorter-chain alternatives, enabling reduced dosage requirements and lower overall treatment costs.
- [1] Bastidas JM, Polo JL, Cano E. Substitutional inhibition mechanism of mild steel hydrochloric acid corrosion by hexylamine and dodecylamine. Journal of Applied Electrochemistry. 2000;30:1173-1177. DOI: 10.1023/A:1004036430497. View Source
